molecular formula C20H15BrF3NO2 B1678974 Poloppin CAS No. 683808-78-8

Poloppin

Cat. No.: B1678974
CAS No.: 683808-78-8
M. Wt: 438.2 g/mol
InChI Key: OCUKOJUZSNFVFQ-UHFFFAOYSA-N
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Description

Poloppin is a compound that has garnered significant attention in the field of cancer research. It is known for its ability to inhibit protein-protein interactions via the Polo-box domain of mitotic Polo-like kinases. This inhibition is particularly effective against mutant KRAS-expressing cancer cells, making this compound a promising candidate for targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poloppin is synthesized through a series of chemical reactions that involve the formation of a pyrrole ring. The synthetic route typically starts with the preparation of a bromophenyl derivative, which is then reacted with a trifluoromethylphenyl compound under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the pyrrole ring .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures to industrial levels. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Poloppin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

Poloppin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Poloppin exerts its effects by inhibiting the protein-protein interactions of mitotic Polo-like kinases via their Polo-box domain. This inhibition leads to mitotic arrest with defective chromosome congression, ultimately causing cell death in mutant KRAS-expressing cells. The depletion of Polo-like kinase 1 or Polo-like kinase 4 recapitulates the cellular effects of this compound, corroborating its mechanism of action .

Comparison with Similar Compounds

Poloppin is unique in its ability to target the Polo-box domain of Polo-like kinases, a feature that distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its ability to inhibit protein-protein interactions rather than competing for ATP-binding sites, making it a valuable tool in cancer research and therapy .

Properties

IUPAC Name

3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrF3NO2/c21-14-7-5-13(6-8-14)17-11-9-15(10-12-19(26)27)25(17)18-4-2-1-3-16(18)20(22,23)24/h1-9,11H,10,12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUKOJUZSNFVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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